molecular formula C6H3ClIN3 B8720936 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE

8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE

Cat. No.: B8720936
M. Wt: 279.46 g/mol
InChI Key: CLMRHFYLFOIZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by the presence of chlorine and iodine substituents on the imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-promoted cyclization reactions. For instance, the reaction of 2-chloro-3-iodopyrazine with suitable amines under oxidative conditions can lead to the formation of the desired imidazo[1,5-a]pyrazine scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of transition metal catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazines with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

8-chloro-3-iodoimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3-10-6(8)11(4)2-1-9-5/h1-3H

InChI Key

CLMRHFYLFOIZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2I)C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 8-chloro-imidazo[1,5-a]pyrazine (200.00 mg, 1.30 mmol) in THF (10.0 mL) was slowly added n-BuLi in hexane (2.5 M, 0.62 mL, 1.55 mmol) at −78° C. under nitrogen. The resulting mixture was stirred at the same temperature for 15 min. Then to this mixture a solution of iodine (429.7 mg, 1.693 mol) in 3 mL of THF was slowly added. The mixture was allowed to warm up to 30° C. in 1 hour. Reaction was quenched by 2 mL saturated aq. solution of NH4Cl. The reaction mixture was extracted with DCM. The solvent was removed under reduced pressure and the residue was used in next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.48 (d, J=5.05 Hz, 1H), 7.71 (dd, J=5.05, 1.01 Hz, 1H), 7.94 (d, J=1.01 Hz, 1H). MS (ES+): m/z 279.86/281.90 [MH+]; HPLC: tR=2.70 min (OpenLynx, polar—5 min).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
429.7 mg
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.